molecular formula C7H3BrF3N3 B6179863 4-azido-1-bromo-2-(trifluoromethyl)benzene CAS No. 1341286-65-4

4-azido-1-bromo-2-(trifluoromethyl)benzene

Cat. No.: B6179863
CAS No.: 1341286-65-4
M. Wt: 266
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Description

4-Azido-1-bromo-2-(trifluoromethyl)benzene: is an aromatic compound characterized by the presence of an azido group, a bromine atom, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the nucleophilic substitution of a suitable precursor, such as 4-bromo-2-(trifluoromethyl)nitrobenzene, with sodium azide under appropriate reaction conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide is commonly used for introducing the azido group.

    Cross-Coupling: Palladium catalysts and arylboronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products:

    Azido-Bis-Aryl Derivatives: Formed through cross-coupling reactions.

    Substituted Benzene Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Bioconjugation: Utilized in bioconjugation techniques to attach biomolecules to various substrates.

    Drug Development:

Industry:

    Material Science: Used in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-azido-1-bromo-2-(trifluoromethyl)benzene primarily involves its ability to participate in various chemical reactions due to the presence of the azido, bromine, and trifluoromethyl groups. These functional groups enable the compound to undergo nucleophilic substitution, cross-coupling, and other reactions, making it a versatile reagent in synthetic chemistry .

Comparison with Similar Compounds

Uniqueness: The presence of both the azido and trifluoromethyl groups in 4-azido-1-bromo-2-(trifluoromethyl)benzene makes it particularly unique, offering a combination of reactivity and stability that is valuable in various chemical processes.

Properties

CAS No.

1341286-65-4

Molecular Formula

C7H3BrF3N3

Molecular Weight

266

Purity

95

Origin of Product

United States

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